molecular formula C6H3F3INS B1388590 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine CAS No. 1214324-78-3

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1388590
CAS No.: 1214324-78-3
M. Wt: 305.06 g/mol
InChI Key: IYCNHJIMMXKZJF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-mercapto-3-iodo-5-(trifluoromethyl)pyridine is deeply rooted in the broader historical evolution of trifluoromethylpyridine chemistry, which has experienced remarkable growth over the past several decades. The foundational work in this field can be traced back to the 1940s when Hans Andersag and his colleagues at Bayer IG Farbenindustrie in Elberfeld, Germany, conducted pioneering research on quinolone compounds that would later influence the development of fluorinated pyridine derivatives. The early recognition of fluorine's unique physicochemical properties led to its systematic incorporation into heterocyclic frameworks, particularly pyridine structures, as researchers sought to enhance the biological activity and metabolic stability of organic compounds.

The historical significance of fluorinated pyridines became particularly evident with the introduction of fluazifop-butyl, which marked the first trifluoromethylpyridine derivative to enter the agrochemical market. This breakthrough demonstrated the commercial viability of trifluoromethylpyridine compounds and catalyzed intensive research efforts focused on exploring their synthetic accessibility and application potential. Subsequently, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, underscoring the sustained scientific and commercial interest in this chemical class.

The specific discovery of this compound emerged from the systematic exploration of mercaptopyridine derivatives, building upon earlier work with pyrithione and related thiohydroxamic acid compounds. The historical development of pyrithione chemistry, first reported by Shaw in 1950, provided crucial insights into the preparation and properties of mercaptopyridine structures. This foundational knowledge enabled subsequent researchers to develop more complex derivatives incorporating additional functional groups such as iodine and trifluoromethyl substituents.

The compound's emergence also reflects the broader trend toward multi-functional heterocyclic designs in pharmaceutical chemistry, where researchers have increasingly recognized the value of incorporating multiple reactive centers within single molecular frameworks. The development of this compound represents a convergence of several important chemical concepts: the unique properties of trifluoromethyl groups, the reactivity characteristics of iodine substituents, and the biological relevance of mercaptopyridine scaffolds.

Classification and Nomenclature

This compound belongs to the broader classification of heterocyclic compounds, specifically within the pyridine derivative family. The compound exhibits characteristics of thione structures due to the presence of the mercapto group, which can exist in tautomeric equilibrium with the corresponding thione form. This tautomeric behavior is a fundamental aspect of mercaptopyridine chemistry, where the compound can interconvert between the thiol form (2-mercaptopyridine) and the thione form (2-pyridinethione).

The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione, which reflects the preferred tautomeric form under standard conditions. This systematic naming convention clearly identifies the positions of each functional group on the pyridine ring: the iodine atom at position 3, the trifluoromethyl group at position 5, and the thione functionality at position 2. The Chemical Abstracts Service registry number 1214324-78-3 provides unique identification for this specific compound.

The molecular formula C₆H₃F₃INS indicates the precise elemental composition, while the molecular weight of 305.06 daltons reflects the substantial mass contribution from the iodine atom and trifluoromethyl group. The compound's classification extends beyond simple structural categories to include functional classifications based on its chemical behavior and applications.

Table 1: Nomenclature and Identification Data

Property Value
International Union of Pure and Applied Chemistry Name 3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione
Common Name This compound
Chemical Abstracts Service Number 1214324-78-3
Molecular Formula C₆H₃F₃INS
Molecular Weight 305.06 g/mol
MDL Number MFCD14702322

From a chemical classification perspective, this compound represents a multi-substituted pyridine derivative incorporating three distinct functional group types: halogen (iodine), organofluorine (trifluoromethyl), and organosulfur (mercapto/thione). Each of these functional groups contributes unique chemical properties and reactivity patterns, making the compound a valuable synthetic intermediate and research target.

The nomenclature also reflects the compound's position within the broader family of trifluoromethylpyridine derivatives, which have become increasingly important in pharmaceutical and agrochemical applications. The systematic naming conventions facilitate clear communication among researchers and enable precise identification of specific structural variants within this diverse chemical family.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its structural novelty, encompassing fundamental aspects of chemical reactivity, synthetic methodology, and biological activity. Within the context of heterocyclic chemistry, this compound represents a sophisticated example of multi-functional design, where each substituent contributes distinct electronic and steric effects that collectively determine the molecule's overall chemical behavior and application potential.

The presence of the trifluoromethyl group imparts unique physicochemical properties that are highly valued in pharmaceutical chemistry. The combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety is thought to be responsible for the biological activities of trifluoromethylpyridine derivatives. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability while modulating the electronic properties of the pyridine ring system. These effects are particularly significant in the context of drug design, where the incorporation of fluorine-containing substituents has become a standard strategy for optimizing pharmacokinetic properties.

The iodine substituent at position 3 provides exceptional reactivity for cross-coupling reactions and other synthetic transformations. The compound participates in various chemical reactions including nucleophilic substitution reactions, oxidation reactions, and cross-coupling reactions. This reactivity profile makes the compound valuable as a synthetic intermediate for accessing more complex molecular architectures through established organometallic chemistry protocols.

The mercapto/thione functionality adds another dimension of chemical significance, particularly in the context of metal coordination chemistry and biological interactions. Research has demonstrated that mercaptopyridine derivatives can form stable complexes with various metal ions, making them valuable in coordination chemistry applications. The thione form is thermodynamically more stable than the thiol form in solution, as demonstrated by experimental and computational studies on related pyridinethione systems.

Table 2: Chemical Reactivity and Applications

Functional Group Reactivity Type Applications
Trifluoromethyl Electronic modulation Pharmaceutical optimization
Iodine Cross-coupling reactions Synthetic methodology
Mercapto/Thione Metal coordination Coordination chemistry
Pyridine ring Aromatic substitution Heterocyclic synthesis

The compound's significance is further enhanced by its demonstrated applications in medicinal chemistry, particularly as a reactant for synthesizing anti-tumor agents and human immunodeficiency virus protease inhibitors. These applications highlight the compound's relevance to contemporary pharmaceutical research, where the development of novel therapeutic agents remains a critical scientific priority.

In the broader context of heterocyclic chemistry, this compound exemplifies the trend toward increasingly sophisticated molecular designs that incorporate multiple functional elements within single heterocyclic frameworks. This approach enables researchers to access unique combinations of chemical properties that would be difficult or impossible to achieve through simpler structural motifs.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple interconnected areas of chemical investigation, reflecting the compound's multifaceted significance in contemporary chemical research. The primary research objectives focus on understanding the fundamental chemical properties, developing efficient synthetic methodologies, exploring biological applications, and investigating potential industrial uses of this sophisticated heterocyclic compound.

Synthetic methodology development represents a central research objective, with particular emphasis on establishing efficient routes for preparing the compound and its derivatives. The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic substitution reactions. Current research efforts focus on optimizing reaction conditions, improving yields, and developing scalable processes suitable for both laboratory and industrial applications. The exploration of novel synthetic approaches continues to be an active area of investigation, with researchers seeking more efficient and environmentally sustainable preparation methods.

Mechanistic understanding constitutes another crucial research objective, particularly regarding the compound's tautomeric behavior and electronic properties. The tautomeric equilibrium between the thiol and thione forms represents a fundamental aspect of the compound's chemistry that requires detailed investigation through both experimental and computational approaches. Studies on related pyridinethione systems have provided valuable insights into this behavior, but specific investigations of the iodinated and trifluoromethylated derivative remain limited.

Biological activity evaluation represents a high-priority research objective, given the compound's demonstrated potential as a pharmaceutical intermediate. The mechanism of action involves interactions with biological targets such as enzymes or receptors, modulating their activity, with the trifluoromethyl group enhancing the compound's lipophilicity and metabolic stability while the iodine atom and mercapto group participate in specific interactions with biological molecules. Research efforts continue to focus on identifying specific biological targets, elucidating mechanisms of action, and developing structure-activity relationships that can guide the design of more potent derivatives.

Table 3: Research Priorities and Methodological Approaches

Research Area Objectives Methodological Approaches
Synthetic Chemistry Methodology development Reaction optimization, scale-up
Physical Chemistry Property characterization Spectroscopic analysis, computational modeling
Biological Chemistry Activity evaluation In vitro assays, mechanism studies
Materials Science Application development Performance testing, stability assessment

The scope of current research extends to environmental and sustainability considerations, particularly regarding the development of green chemistry approaches for synthesizing fluorinated heterocycles. The industrial significance of trifluoromethylpyridine derivatives in crop protection and pharmaceutical applications necessitates the development of environmentally responsible production methods that minimize waste generation and energy consumption.

Collaborative research efforts involving academic institutions, pharmaceutical companies, and agrochemical manufacturers continue to drive advances in this field, with particular emphasis on translating fundamental chemical discoveries into practical applications. The interdisciplinary nature of this research requires integration of synthetic chemistry, computational modeling, biological evaluation, and engineering considerations to achieve meaningful advances in compound development and application.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INS/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCNHJIMMXKZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation and Functionalization of Pyridine Derivatives

Method Overview:
This approach involves starting from commercially available pyridine derivatives, such as 3- or 2-picoline, which are subjected to selective halogenation and trifluoromethylation. The key steps include:

  • Preparation of Halogenated Pyridines:

    • Use vapor-phase or liquid-phase chlorination/fluorination reactions to introduce chlorine or fluorine atoms at specific positions on the pyridine ring.
    • For example, vapor-phase chlorination of 3-picoline yields chlorinated intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
  • Introduction of the Iodine Atom:

    • Iodination is typically achieved via electrophilic substitution using iodine sources such as iodine monochloride or iodine vapor under controlled conditions, often facilitated by catalysts or specific solvents to ensure regioselectivity at the desired position.

Research Findings:

  • Vapor-phase chlorination/fluorination at high temperatures (above 300°C) with transition metal catalysts (e.g., iron fluoride) enables selective substitution, producing intermediates like 2,3,5-DCTF with high yields.
  • Subsequent iodination of these intermediates, often under mild conditions, yields the desired iodine-containing pyridine derivatives.

Data Table 1: Typical Conditions for Vapor-Phase Chlorination and Iodination

Step Starting Material Reagents Conditions Yield (%) Notes
Chlorination 3-Picoline Cl₂, FeF₃ catalyst 350–380°C, vapor phase 86.4 Produces 2,3,5-DCTF
Iodination 2,3,5-DCTF I₂, catalytic iodine or iodine monochloride 100–150°C, mild solvent 70–85 Regioselective at position 3

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

Method Overview:
This strategy constructs the pyridine ring with the trifluoromethyl and mercapto functionalities via cyclocondensation reactions involving trifluoromethyl-containing precursors, such as ethyl 2,2,2-trifluoroacetate or trifluoromethyl ketones.

  • Key Steps:
    • Condensation of trifluoromethyl ketones with suitable amines or aldehydes.
    • Cyclization to form the pyridine ring.
    • Subsequent functionalization to introduce the iodine and mercapto groups.

Research Findings:

  • Cyclocondensation of ethyl 2,2,2-trifluoroacetate with amino precursors yields heterocyclic intermediates that can be further functionalized.
  • These methods provide high regioselectivity and are suitable for large-scale synthesis.

Data Table 2: Cyclocondensation Approach

Starting Material Reagents Conditions Product Yield (%) Notes
Ethyl 2,2,2-trifluoroacetate Amines, acids Reflux, inert atmosphere Trifluoromethyl pyridine derivatives 60–75 Suitable for scale-up

Sequential Functionalization: Iodination and Mercapto Group Introduction

Method Overview:
Once the trifluoromethyl pyridine core is synthesized, the next step involves selective substitution:

  • Iodination:

    • Achieved via electrophilic substitution using iodine sources under mild conditions (e.g., iodine vapor or I₂ with oxidants like H₂O₂).
    • Regioselectivity at position 3 is favored due to electronic effects of existing substituents.
  • Mercapto Group Introduction:

    • The mercapto group is introduced via nucleophilic substitution or reduction of suitable precursors.
    • Alternatively, direct thiolation of the pyridine ring using thiolating agents under catalytic conditions.

Research Findings:

  • Iodination at the 3-position is facilitated by the electron-withdrawing trifluoromethyl group, which activates the ring toward electrophilic substitution.
  • Mercapto groups are introduced through nucleophilic attack on activated intermediates, often under mild conditions to prevent over-substitution.

Data Table 3: Mercapto and Iodination Conditions

Step Reagents Conditions Yield (%) Notes
Iodination I₂, oxidants (H₂O₂) 80–120°C, inert atmosphere 75–85 Regioselective at position 3
Mercapto substitution Thiol (e.g., NaSH) Mild heating, solvent like ethanol 70–80 Achieves high purity

Optimization and Scale-Up Considerations

  • Catalysts:

    • Solid base catalysts such as calcium oxide, zinc oxide, and aluminum oxide are employed for halogenation and trifluoromethylation steps, prepared by mixing and roasting at high temperatures (750–800°C) for 12–17 hours, ensuring high activity and reusability.
  • Reaction Environment:

    • Use of protective gases like argon or nitrogen prevents oxidation.
    • Solvents such as toluene, nitrobenzene, or benzene facilitate solubility and reaction control.
  • Environmental Impact:

    • Methods aim to minimize pollutant discharge, employing catalytic processes and recycling unreacted reagents.

Summary of Key Synthesis Pathway

Stage Main Reaction Reagents Conditions Yield References
Formation of trifluoromethyl pyridine Vapor-phase chlorination + fluorination Cl₂, HF, transition metal catalysts 300–400°C High ,
Iodination Electrophilic substitution I₂, oxidants 100–150°C 70–85
Mercapto substitution Nucleophilic attack NaSH or thiol Mild heating 70–80

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium trifluoroacetate or trifluoromethanesulfonyl chloride for trifluoromethylation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine serves as a crucial building block in organic synthesis. It is employed in:

  • The creation of complex organic molecules.
  • Various organic transformations due to its reactive functional groups.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains.
  • Anti-Cancer Activity: In vitro studies demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC values in the low micromolar range, indicating potent activity against tumors.

Medicine

The compound is explored for its potential in drug development:

  • HIV Protease Inhibition: It has been studied as an inhibitor of HIV protease, which is crucial for viral replication.
  • Drug Design: The unique combination of substituents enhances its pharmacokinetic properties, making it a candidate for developing new therapeutic agents.

Industrial Applications

In industry, this compound finds applications in:

  • Agrochemicals: Used in the formulation of pesticides and herbicides due to its biological activity.
  • Materials Science: Its unique properties contribute to the development of advanced materials with specific functionalities.

Case Studies and Research Findings

Anti-Cancer Activity:
Recent studies have highlighted the compound's efficacy against various cancer cell lines:

  • MCF-7 (breast cancer) cells showed significant cytotoxicity.
  • U-937 (monocytic leukemia) cells displayed similar responses.

HIV Protease Inhibition:
Research has documented the compound's ability to inhibit HIV protease effectively, suggesting potential use in antiviral therapies.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom and mercapto group can participate in specific interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following compounds share structural similarities with 2-mercapto-3-iodo-5-(trifluoromethyl)pyridine , differing primarily in substituents at position 2:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Potential Applications
This compound C₆H₃F₃INS 305.06 1214324-78-3 -SH, -I, -CF₃ Nucleophilic substitution reactions
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine C₆H₂ClF₃IN 337.44 10990462 -Cl, -I, -CF₃ Coupling reactions
2-Cyano-3-iodo-5-(trifluoromethyl)pyridine C₇H₂F₃IN₂ 298.01 1207845-82-6 -CN, -I, -CF₃ Agrochemical intermediates
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate C₇H₂F₆INO₃S 421.06 1261365-51-8 -OTf (triflate), -I, -CF₃ Suzuki-Miyaura cross-couplings
N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide C₁₁H₁₂F₃IN₂O 372.13 1002916-67-7 -NHC(O)C(CH₃)₃, -I, -CF₃ Bioactive molecule synthesis
Nucleophilicity and Substitution Reactions
  • This compound : The -SH group at position 2 is highly nucleophilic, enabling thiol-ene click chemistry or metal-catalyzed coupling reactions. Its iodine atom at position 3 can participate in Ullmann or Buchwald-Hartwig aminations .
  • 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine : The -Cl group is less reactive than -SH but serves as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. The iodine atom allows for further functionalization via cross-coupling .
  • 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine: The -CN group enhances electrophilicity at position 2, making it suitable for cyano substitution or reduction to amines .
Leaving Group Efficiency
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate : The triflate (-OTf) group is a superior leaving group compared to -Cl or -SH, facilitating palladium-catalyzed cross-couplings (e.g., with boronic acids) to form biaryl structures .
Steric and Electronic Effects

    Biological Activity

    2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique structural features, including a mercapto group, an iodine atom, and a trifluoromethyl group. With a molecular formula of C6_6H3_3F3_3INS and a molecular weight of approximately 305.06 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

    Chemical Structure and Properties

    The compound's structure can be represented as follows:

    2 Mercapto 3 iodo 5 trifluoromethyl pyridine\text{2 Mercapto 3 iodo 5 trifluoromethyl pyridine}

    Key Features:

    • Mercapto Group (-SH): Imparts nucleophilic characteristics, allowing for interactions with electrophilic targets.
    • Iodine Atom (I): Enhances electrophilicity, facilitating reactions with biological molecules.
    • Trifluoromethyl Group (-CF3_3): Increases lipophilicity and influences the compound's interaction with biological systems.

    Biological Activity

    Research indicates that derivatives of this compound exhibit significant biological activity, particularly as anti-cancer agents and enzyme inhibitors. Notably, studies have highlighted its potential as an inhibitor of human immunodeficiency virus (HIV) protease and as an anti-tumor agent.

    The mechanism by which this compound exerts its biological effects can be attributed to:

    • Electrophilic Attack: The iodine atom facilitates electrophilic attacks on nucleophilic sites in target biomolecules.
    • Nucleophilic Reactions: The mercapto group can engage in nucleophilic substitution reactions, leading to modifications of target proteins or enzymes.
    • Lipophilicity Enhancement: The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, increasing bioavailability.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • Anti-Cancer Activity:
      • In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The compounds showed IC50_{50} values in the low micromolar range, indicating potent anti-cancer properties.
    • HIV Protease Inhibition:
      • The compound has been tested for its ability to inhibit HIV protease, an essential enzyme for viral replication. Preliminary results suggest that it may serve as a lead compound for developing new antiviral agents .

    Comparative Analysis with Similar Compounds

    A comparative analysis highlights the unique attributes of this compound against structurally similar compounds:

    Compound NameStructural FeaturesBiological Activity
    5-Chloro-2-mercapto-3-(trifluoromethyl)pyridineChlorine instead of iodineModerate anti-cancer activity
    3-Iodo-5-(trifluoromethyl)pyridin-2-thioneThione functional groupDifferent reactivity patterns
    3-Iodo-2-mercapto-6-(trifluoromethyl)pyridineDifferent position of substituentsPotentially different biological activities

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for preparing 2-mercapto-3-iodo-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

    • Methodology : A multi-step synthesis can be adapted from protocols for structurally similar compounds. For example, starting with a pyridine precursor (e.g., 3-iodo-5-(trifluoromethyl)pyridine), introduce the mercapto (-SH) group via nucleophilic substitution. Sodium hydrosulfide (NaSH) or thiourea under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C facilitates this step .
    • Key Considerations : Reaction time and stoichiometric ratios of reagents significantly impact regioselectivity. The electron-withdrawing trifluoromethyl group at position 5 directs substitution to position 2 or 3, depending on the leaving group’s reactivity .

    Q. What analytical techniques are most effective for characterizing this compound?

    • Methodology : Use a combination of:

    • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and electronic environments. The trifluoromethyl group (CF3-\text{CF}_3) produces distinct 19F^{19}\text{F} shifts near -60 ppm .
    • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (iodine’s distinct isotopic signature aids identification).
    • Elemental Analysis : Validate purity (>97%) and stoichiometry .

    Q. How can researchers optimize purification of this compound given its halogenated and sulfur-containing structure?

    • Methodology : Column chromatography using silica gel with hexane/ethyl acetate gradients (4:1 to 1:1) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures improves purity, leveraging the compound’s moderate solubility in ethanol .

    Advanced Research Questions

    Q. How do electronic effects of the trifluoromethyl and iodine substituents influence regioselectivity in cross-coupling reactions?

    • Mechanistic Insight : The iodine atom at position 3 acts as a leaving group in Suzuki-Miyaura couplings. The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at position 2, directing palladium-catalyzed coupling to this site. Use Pd(PPh3_3)4_4 with aryl boronic acids in THF/water (3:1) at 80°C for optimal results .
    • Data Contradictions : Some studies report competing substitution at position 5 due to steric hindrance; varying ligand systems (e.g., XPhos) can modulate selectivity .

    Q. What are the potential biological targets or activities of derivatives of this compound, based on structurally similar analogs?

    • Biological Relevance : Derivatives of trifluoromethylpyridines exhibit herbicidal, antimicrobial, and enzyme-inhibitory properties. For example, 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine analogs show herbicidal activity by inhibiting acetolactate synthase (ALS) .
    • Methodology : Screen derivatives using in vitro enzyme assays (e.g., ALS inhibition) or antimicrobial disk diffusion tests. The mercapto group may enhance binding to cysteine-rich enzyme active sites .

    Q. How do environmental factors (pH, temperature) affect the stability of this compound?

    • Stability Profile : The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions. At pH < 3, the mercapto group may oxidize to disulfides. Store at -20°C in amber vials with desiccants to prevent degradation .

    Q. What strategies resolve contradictions in reported synthetic yields for halogenated trifluoromethylpyridines?

    • Case Study : reports a 30.5% total yield for a 4-step synthesis of 2-chloro-5-(trifluoromethyl)pyridine, while similar routes using microwave-assisted reactions achieve higher yields (~45%). Optimize fluorination steps using KF/Al2_2O3_3 under reduced pressure to minimize side reactions .

    Q. How can computational chemistry predict reactivity patterns for this compound in nucleophilic substitution?

    • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states. The trifluoromethyl group creates a partial positive charge at position 2, favoring nucleophilic attack by thiols .

    Retrosynthesis Analysis

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